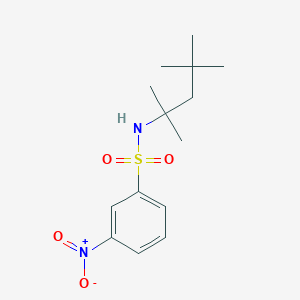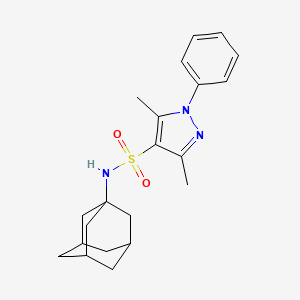
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a ligand-gated ion channel that is primarily expressed in immune cells, including microglia and macrophages. The P2X7 receptor is involved in a number of physiological processes, including inflammation, pain, and cell death. A-438079 has been shown to have potential therapeutic applications in a variety of conditions, including chronic pain and neuroinflammation.
作用機序
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide acts as a selective antagonist of the P2X7 receptor, which is primarily expressed in immune cells. The P2X7 receptor is activated by extracellular ATP, leading to the influx of calcium ions and subsequent release of pro-inflammatory cytokines. N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide blocks this activation, thereby reducing the release of cytokines and subsequent inflammation.
Biochemical and Physiological Effects:
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to reduce inflammation in a variety of models. For example, in a study by Monif et al. (2010), N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide was shown to reduce the release of pro-inflammatory cytokines in a model of multiple sclerosis. In addition, N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide is its selectivity for the P2X7 receptor. This allows for more precise targeting of this receptor, without affecting other receptors that may have unwanted side effects. However, one limitation of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide is its relatively low potency, which may limit its effectiveness in certain models.
将来の方向性
There are a number of potential future directions for research on N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide. One area of interest is the role of the P2X7 receptor in cancer, as this receptor has been implicated in tumor growth and metastasis. Additionally, there is interest in the potential use of N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is potential for the development of more potent and selective P2X7 receptor antagonists, which may have greater therapeutic potential.
合成法
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide can be synthesized using a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 1-adamantylamine with 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid, followed by sulfonation of the resulting amide with chlorosulfonic acid. The final product is obtained by neutralization with sodium hydroxide and subsequent purification.
科学的研究の応用
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide has been extensively studied in preclinical models of various conditions, including chronic pain, neuroinflammation, and neurodegenerative diseases. In a study by Honore et al. (2006), N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide was shown to have analgesic effects in a rat model of chronic neuropathic pain. The authors suggest that this effect is due to the blockade of P2X7 receptor-mediated microglial activation and subsequent release of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-14-20(15(2)24(22-14)19-6-4-3-5-7-19)27(25,26)23-21-11-16-8-17(12-21)10-18(9-16)13-21/h3-7,16-18,23H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSKFBXTIVYIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)

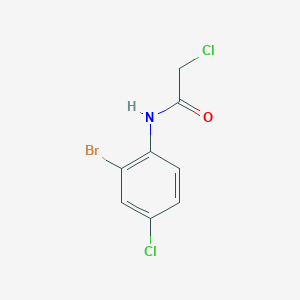
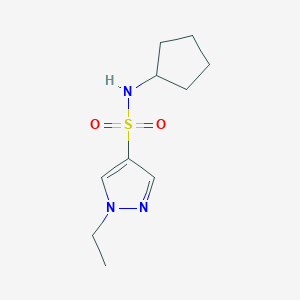
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)
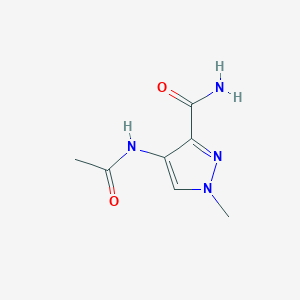


![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
